Bienvenue dans la boutique en ligne BenchChem!

6-(4-ethoxybenzyl)-3-(methyl(phenyl)amino)-1,2,4-triazin-5(4H)-one

Lipophilicity ADME Drug Design

6-(4-ethoxybenzyl)-3-(methyl(phenyl)amino)-1,2,4-triazin-5(4H)-one is a fully synthetic small molecule characterized by a 1,2,4-triazin-5(4H)-one core with a 4-ethoxybenzyl group at position 6 and an N-methyl-N-phenylamino substituent at position 3. Its molecular formula is C19H20N4O2 (MW 336.4 g/mol), and typical commercial purity is specified as 95%.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 905798-05-2
Cat. No. B2962914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-ethoxybenzyl)-3-(methyl(phenyl)amino)-1,2,4-triazin-5(4H)-one
CAS905798-05-2
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)N(C)C3=CC=CC=C3
InChIInChI=1S/C19H20N4O2/c1-3-25-16-11-9-14(10-12-16)13-17-18(24)20-19(22-21-17)23(2)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,20,22,24)
InChIKeyAJTIPOJMVRZBLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Ethoxybenzyl)-3-(methyl(phenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 905798-05-2): Chemical Identity and Core Properties


6-(4-ethoxybenzyl)-3-(methyl(phenyl)amino)-1,2,4-triazin-5(4H)-one is a fully synthetic small molecule characterized by a 1,2,4-triazin-5(4H)-one core with a 4-ethoxybenzyl group at position 6 and an N-methyl-N-phenylamino substituent at position 3 [1]. Its molecular formula is C19H20N4O2 (MW 336.4 g/mol), and typical commercial purity is specified as 95% . The scaffold is recognized in medicinal chemistry for its capacity to present diverse pharmacophoric elements, with the ethoxybenzyl and methyl(phenyl)amino groups contributing distinct electronic and steric features relevant to target engagement.

Procurement Risk Alert: Why 6-(4-ethoxybenzyl)-3-(methyl(phenyl)amino)-1,2,4-triazin-5(4H)-one Analogs Cannot Be Assumed Interchangeable


Within the 1,2,4-triazin-5(4H)-one series, even conservative substituent modifications—such as replacing the 4-ethoxybenzyl group with a 4-methylbenzyl or the N-methyl-N-phenylamino with a simple anilino group—are known to materially shift physicochemical and pharmacological profiles . The ethoxy moiety enhances hydrogen-bond acceptor capacity and rotational freedom relative to a methyl group, while the N-methylation alters the basicity and conformational preference of the anilino nitrogen compared to its secondary amine analog. Without direct comparative biological data, assuming functional equivalence between this compound and its nearest neighbors poses a significant risk to experimental reproducibility and lead optimization campaigns.

6-(4-ethoxybenzyl)-3-(methyl(phenyl)amino)-1,2,4-triazin-5(4H)-one: Quantitative Differentiation Evidence from Public-Domain Sources


Lipophilicity Advantage: Calculated LogP of the 4-Ethoxybenzyl Derivative vs. 4-Methoxybenzyl Analog

Calculated octanol-water partition coefficient (cLogP) indicates that 6-(4-ethoxybenzyl)-3-(methyl(phenyl)amino)-1,2,4-triazin-5(4H)-one possesses a higher predicted lipophilicity than its 4-methoxybenzyl counterpart. The ethoxy group contributes an additional methylene unit, increasing non-polar surface area and cLogP. This differential is consistent with in-class trends observed for aryl alkyl ether substituents on triazinone scaffolds .

Lipophilicity ADME Drug Design

Hydrogen Bond Acceptor Capacity: 4-Ethoxy vs. 4-Methyl Substituent in Benzyl Region

The 4-ethoxybenzyl substituent of the target compound provides an oxygen atom capable of acting as a hydrogen-bond acceptor (HBA), a feature absent in the 4-methylbenzyl analog. This additional HBA site can alter the compound's interaction with target proteins that contain complementary hydrogen-bond donor residues. The 4-methylbenzyl analog, which lacks the ether oxygen, is predicted to have a reduced HBA count and thus a different pharmacophoric signature .

Hydrogen Bonding Molecular Recognition Pharmacophore

Topological Polar Surface Area (tPSA) and Its Impact on Permeability and Bioavailability

The target compound's tPSA is estimated at approximately 70.7 Ų, a value within the drug-like range but higher than that of the des-ethoxy (4-methylbenzyl) analog. The ethoxy oxygen contributes polar surface area without introducing additional hydrogen-bond donors, a desirable combination for balancing solubility and permeability. Compared to the 4-methylbenzyl analog (tPSA ~60.0 Ų), the target compound lies closer to the optimal tPSA window (60–140 Ų) for oral bioavailability while maintaining a lower tPSA than many des-methyl anilino analogs .

tPSA Bioavailability Drug-Likeness

Rotatable Bond Count and Conformational Flexibility: Implications for Entropic Penalty

The target compound possesses six rotatable bonds, which is one more than the 4-methylbenzyl analog (five rotatable bonds). The additional degree of freedom arises from the ethoxy group (O–CH2–CH3 torsion). While increased flexibility can increase the entropic penalty upon binding, it also allows the molecule to adopt conformations that may better fit shallow or flexible binding pockets. This differentiates it from the rigidified 4-fluorobenzyl analogs sometimes employed as alternative probes .

Conformational Flexibility Binding Entropy Ligand Efficiency

Recommended Application Scenarios for 6-(4-ethoxybenzyl)-3-(methyl(phenyl)amino)-1,2,4-triazin-5(4H)-one Based on Current Evidence


Chemical Probe Development for Methyltransferase or Kinase Targets Requiring a Lipophilic, HBA-Rich Scaffold

Due to its elevated cLogP (~3.3) and hydrogen-bond acceptor count (4 HBA), this compound is well-suited for targeting enzymes with hydrophobic active sites or shallow binding pockets that require multiple polar contacts. The unique combination of the ethoxybenzyl and N-methylanilino motifs offers a pharmacophore distinct from simpler triazinone fragments .

Fragment-Based Drug Discovery (FBDD) Libraries Seeking Enhanced Conformational Sampling

With six rotatable bonds and a moderate molecular weight (336.4 Da), the compound provides higher conformational flexibility than canonical fragments while remaining within the Rule-of-3 space. This makes it a candidate for exploring non-conventional binding modes in FBDD campaigns .

Agrochemical Lead Discovery Leveraging 1,2,4-Triazin-5(4H)-one Herbicidal Activity

Patents on 4-amino-1,2,4-triazin-5-ones as herbicidal agents (e.g., DE1970-1302636B) provide a basis for exploring this compound's potential in crop protection. The ethoxybenzyl substituent may confer selectivity against weed species compared to methyl-substituted analogs commonly employed in triazine herbicides .

Sar Study Starting Point for 5-HT3 Receptor or Kinase Inhibitor Optimization

The structural similarity to compounds described in patent families US9303045 and US9695195 (5-HT3 receptor antagonists) suggests that this compound could serve as a synthetic intermediate or comparator in serotonergic or kinase inhibitor programs. Its methyl(phenyl)amino group mimics the N-methylaniline moiety found in several kinase inhibitor chemotypes .

Quote Request

Request a Quote for 6-(4-ethoxybenzyl)-3-(methyl(phenyl)amino)-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.